molecular formula C23H23NO6 B3612918 PROPAN-2-YL 4-{5-[(2-METHOXYPHENOXY)METHYL]FURAN-2-AMIDO}BENZOATE

PROPAN-2-YL 4-{5-[(2-METHOXYPHENOXY)METHYL]FURAN-2-AMIDO}BENZOATE

Cat. No.: B3612918
M. Wt: 409.4 g/mol
InChI Key: SARBHKDAZLHOOF-UHFFFAOYSA-N
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Description

PROPAN-2-YL 4-{5-[(2-METHOXYPHENOXY)METHYL]FURAN-2-AMIDO}BENZOATE is a complex organic compound that belongs to the class of benzoates This compound is characterized by the presence of a furan ring, a methoxyphenoxy group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 4-{5-[(2-METHOXYPHENOXY)METHYL]FURAN-2-AMIDO}BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the methoxyphenoxy group: This step often involves nucleophilic aromatic substitution reactions where a methoxyphenol derivative reacts with a suitable leaving group.

    Formation of the benzoate ester: This is typically done through esterification reactions involving benzoic acid and an alcohol derivative under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, catalysts) are common practices to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 4-{5-[(2-METHOXYPHENOXY)METHYL]FURAN-2-AMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction could produce alcohol derivatives.

Scientific Research Applications

PROPAN-2-YL 4-{5-[(2-METHOXYPHENOXY)METHYL]FURAN-2-AMIDO}BENZOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-tumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, adhesives, and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 4-{5-[(2-METHOXYPHENOXY)METHYL]FURAN-2-AMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • PROPAN-2-YL 4-{5-[(2-HYDROXYPHENOXY)METHYL]FURAN-2-AMIDO}BENZOATE
  • PROPAN-2-YL 4-{5-[(2-CHLOROPHENOXY)METHYL]FURAN-2-AMIDO}BENZOATE
  • PROPAN-2-YL 4-{5-[(2-NITROPHENOXY)METHYL]FURAN-2-AMIDO}BENZOATE

Uniqueness

The uniqueness of PROPAN-2-YL 4-{5-[(2-METHOXYPHENOXY)METHYL]FURAN-2-AMIDO}BENZOATE lies in its specific structural features, such as the methoxy group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

propan-2-yl 4-[[5-[(2-methoxyphenoxy)methyl]furan-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6/c1-15(2)29-23(26)16-8-10-17(11-9-16)24-22(25)21-13-12-18(30-21)14-28-20-7-5-4-6-19(20)27-3/h4-13,15H,14H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARBHKDAZLHOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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